Krm-iii

Description

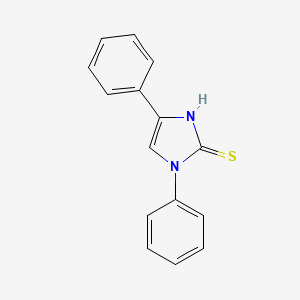

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOAQVKXZJFMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353087 | |

| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672357 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79220-94-3 | |

| Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KRM-III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

KRM-III: An In-Depth Technical Guide to its Inhibition of the T-Cell Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRM-III, identified as 1,4-aryl-2-mercaptoimidazole, is a potent, orally active inhibitor of the T-cell receptor (TCR) signaling pathway. This small molecule demonstrates significant immunomodulatory effects by selectively targeting the activation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for T-cell activation and proliferation. With an IC50 of approximately 5 µM for both NFAT activation and T-cell proliferation, this compound presents a promising candidate for the development of therapeutics for T-cell-driven autoimmune diseases. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on T-cell function.

Introduction to this compound and TCR Signaling

The T-cell receptor (TCR) signaling cascade is a central process in the adaptive immune response. Upon engagement with a specific antigen presented by the major histocompatibility complex (MHC), the TCR initiates a complex series of intracellular events. This signaling cascade culminates in the activation of key transcription factors, including NFAT, Activator Protein-1 (AP-1), and Nuclear Factor-kappa B (NF-κB), which collectively orchestrate T-cell activation, proliferation, differentiation, and cytokine production.

Dysregulation of TCR signaling is a hallmark of numerous autoimmune diseases, making it a prime target for therapeutic intervention. This compound has emerged as a specific inhibitor of this pathway, demonstrating a targeted effect on NFAT activation without impacting the NF-κB pathway.[1][2] This specificity suggests a more focused immunomodulatory effect with a potentially favorable safety profile.

Core Mechanism of this compound Action

This compound exerts its inhibitory effect downstream of the initial TCR signaling events. The primary mechanism of action is the inhibition of the activation of the transcription factor NFAT.[1][2] The TCR signaling cascade leading to NFAT activation is a multi-step process.

As depicted in Figure 1, TCR engagement leads to the activation of a cascade involving Lck, ZAP-70, and PLCγ1. PLCγ1 activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an influx of extracellular Ca²⁺. This sustained increase in intracellular Ca²⁺ activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, exposing its nuclear localization signal and allowing it to translocate to the nucleus to initiate the transcription of target genes, such as Interleukin-2 (IL-2). This compound specifically inhibits this NFAT activation, and while the precise molecular target is not yet fully elucidated, it is known to act downstream of the initial calcium signal.[1] Importantly, this compound does not affect the activation of NF-κB, indicating its specificity for the calcineurin-NFAT axis.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified in several key assays, demonstrating its potency in blocking T-cell activation and proliferation.

| Assay | Cell Type | Stimulation | IC50 | Reference |

| NFAT Activation | Jurkat T-cells | Phorbol Myristate Acetate (PMA) / Ionomycin | ~5 µM | |

| T-Cell Proliferation | Mouse Splenocytes | Anti-CD3/Anti-CD28 Antibodies | ~5 µM | |

| Delayed-Type Hypersensitivity | C57BL/6 Mice | Bovine Serum Albumin | 45.8% reduction in footpad swelling at 90 mg/kg | |

| Anti-CD3 Induced T-Cell Activation | C57BL/6 Mice | Anti-CD3 Antibody | Complete abrogation of T-cell activation at 90 mg/kg |

Table 1: Summary of Quantitative Inhibitory Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following are protocols for key experiments cited in the evaluation of this compound.

NFAT Reporter Gene Assay

This assay quantifies the activation of the NFAT transcription factor in response to stimuli.

Materials:

-

Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Ionomycin.

-

This compound.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the Jurkat-NFAT reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Add serial dilutions of this compound to the wells and incubate for 1 hour at 37°C.

-

Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µM).

-

Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.

References

Technical Whitepaper: In Vitro and In Vivo Effects of KRM-III

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed preclinical data, including comprehensive quantitative results and specific experimental protocols for KRM-III, are not extensively available in the public domain. This document summarizes the currently accessible information.

Executive Summary

This compound is identified as a potent, orally active T-cell antigen receptor (TCR) inhibitor. It demonstrates anti-inflammatory activity by inhibiting key downstream events of TCR signaling. In vitro, this compound has been shown to block the activation of the nuclear factor of activated T-cells (NFAT) and subsequent T-cell proliferation. While its potential as an immunomodulatory agent is evident, a comprehensive public dataset detailing its full preclinical profile, including extensive in vivo efficacy and pharmacokinetic data, is not currently available.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1,3-Dihydro-1,4-diphenyl-2H-imidazole-2-thione |

| Synonyms | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione |

| Molecular Formula | C₁₅H₁₂N₂S[1] |

| Molecular Weight | 252.33 g/mol [1] |

| CAS Number | 79220-94-3[1] |

| Appearance | Light yellow to light tan powder |

| Solubility | Soluble in DMSO (≥20 mg/mL) |

| Storage | 2-8°C |

In Vitro Effects

The primary in vitro activity of this compound is the inhibition of T-cell activation.

Inhibition of NFAT Activation and T-Cell Proliferation

This compound has been shown to inhibit the activation of NFAT and T-cell proliferation induced by TCR stimulation (e.g., with phorbol myristate acetate/ionomycin). The reported half-maximal inhibitory concentration (IC₅₀) for this effect is approximately 5 µM[2].

Data Presentation

Due to the limited availability of public data, a comprehensive quantitative data table cannot be constructed at this time. The key available data point is:

| Assay | Endpoint | IC₅₀ |

| TCR- and PMA/Ionomycin-induced Activation | NFAT Activation & T-Cell Proliferation | ~5 µM[2] |

In Vivo Effects

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Upon engagement of the TCR with its cognate peptide-MHC complex on an antigen-presenting cell, a complex signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. A crucial downstream effector of this pathway is the transcription factor NFAT. By inhibiting this pathway, this compound effectively dampens the T-cell mediated immune response.

Caption: General overview of the TCR signaling pathway leading to NFAT activation, which is inhibited by this compound.

Experimental Protocols

Detailed, specific protocols for experiments conducted with this compound are not available in the public domain. Below are generalized workflows for the types of assays used to characterize TCR inhibitors.

General Workflow for In Vitro T-Cell Proliferation Assay (CFSE-based)

Caption: A generalized experimental workflow for assessing T-cell proliferation.

Preparation of this compound for In Vivo Administration

The following is a protocol for preparing a suspended solution of this compound for oral or intraperitoneal injection, based on information from a commercial supplier.

-

Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

-

To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

This protocol yields a 2.5 mg/mL suspended solution suitable for in vivo studies.

Conclusion and Future Directions

This compound is a T-cell antigen receptor inhibitor with demonstrated in vitro activity against NFAT activation and T-cell proliferation. Its characterization as an orally active compound suggests potential for development as an immunomodulatory therapeutic. However, the lack of detailed, publicly available preclinical data makes a thorough evaluation of its efficacy, safety, and mechanism of action challenging. Further publication of in vitro and in vivo studies is necessary to fully understand the therapeutic potential of this compound.

Alternative Compound for In-Depth Analysis: KRM-II-81

During the literature search for this compound, a significant amount of detailed preclinical data was found for a related compound, KRM-II-81 . This compound is a positive allosteric modulator of α2/3 subunit-containing GABAₐ receptors and has been extensively studied as a potential treatment for epilepsy and anxiety. Should a comprehensive technical guide with detailed quantitative data, experimental protocols, and signaling pathways be desired, sufficient public information is available to construct such a document for KRM-II-81.

References

KRM-III: An In-depth Technical Guide to a Novel Inhibitor of NFAT Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor of activated T cells (NFAT) signaling pathway is a critical regulator of immune responses and is implicated in various pathological conditions, including autoimmune diseases, organ transplant rejection, and cardiac hypertrophy. Consequently, the development of specific inhibitors of this pathway is of significant therapeutic interest. This technical guide provides a comprehensive overview of KRM-III, also known as INCA-6 (Inhibitor of NFAT-Calcineurin Association-6), a novel small molecule inhibitor of NFAT activation. This compound presents a unique mechanism of action, selectively disrupting the protein-protein interaction between the phosphatase calcineurin and NFAT without inhibiting the general enzymatic activity of calcineurin. This document details the quantitative data on this compound's biological activity, provides in-depth experimental protocols for its characterization, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound (INCA-6)

This compound (triptycene-1,4-quinone; 9,10-dihydro-9,10[1',2']-benzenoanthracene-1,4-dione) is a cell-permeable quinone compound identified as a potent and selective inhibitor of the calcineurin-NFAT signaling pathway.[1][2] Unlike conventional immunosuppressants such as cyclosporin A (CsA) and FK506, which target the active site of calcineurin, this compound acts allosterically.[1][3] It binds to a site on calcineurin centered on cysteine 266, which is distinct from the docking site for NFAT.[3] This binding induces a conformational change in calcineurin that prevents its association with NFAT, thereby blocking NFAT dephosphorylation and its subsequent nuclear translocation and transcriptional activity. This targeted disruption of a key protein-protein interaction offers a more selective mode of NFAT pathway inhibition, potentially avoiding some of the off-target effects associated with broad enzymatic inhibition.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 0.80 ± 0.11 µM | In vitro (Calcineurin) | |

| Inhibition of NFAT Dephosphorylation | Partial at 10 µM, nearly complete at 20 µM, total at 40 µM | Cl.7W2 T cells | |

| Inhibition of NFAT Nuclear Translocation | Complete blockade at ~40 µM | Cl.7W2 T cells | |

| Inhibition of Cytokine mRNA Induction (TNF-α, IFN-γ) | Effective inhibition observed, specific IC50 values not reported. | Cl.7W2 T cells |

Note: Specific IC50 values for the inhibition of NFAT nuclear translocation and cytokine production are not available in the cited literature.

Signaling Pathway and Mechanism of Action

The canonical NFAT activation pathway is initiated by an increase in intracellular calcium levels, which activates the calmodulin-dependent phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus and the activation of target gene transcription. This compound intervenes at a critical step in this pathway.

Figure 1: NFAT signaling pathway and the inhibitory mechanism of this compound. This compound allosterically binds to calcineurin, preventing the dephosphorylation of NFAT and its subsequent nuclear translocation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Competitive Binding Assay for Calcineurin-NFAT Interaction

This assay measures the ability of this compound to disrupt the interaction between calcineurin and a fluorescently labeled peptide derived from the NFAT PxIxIT motif (VIVIT peptide).

Figure 2: Workflow for the competitive binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified calcineurin in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 0.5 mM DTT).

-

Prepare a stock solution of a fluorescently labeled VIVIT peptide (e.g., Oregon Green-labeled VIVIT).

-

Prepare a serial dilution of this compound in the same buffer.

-

-

Incubation:

-

In a 96-well plate, mix calcineurin, the fluorescent VIVIT peptide, and varying concentrations of this compound.

-

Include control wells with no this compound (maximum binding) and wells with no calcineurin (background).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization or anisotropy of each well using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of displacement of the fluorescent VIVIT peptide by this compound at each concentration.

-

Plot the percentage of displacement against the log of the this compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

-

Western Blot for NFAT Dephosphorylation

This assay assesses the phosphorylation status of NFAT1 in cells treated with this compound. Dephosphorylation of NFAT1 leads to a mobility shift on SDS-PAGE, which can be detected by Western blotting.

Figure 3: Workflow for the NFAT dephosphorylation Western blot.

Protocol:

-

Cell Culture and Treatment:

-

Culture Cl.7W2 T cells to the desired density.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a calcium ionophore, such as ionomycin (e.g., 1 µM), for a short period (e.g., 10-15 minutes) to induce NFAT dephosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE on a low-percentage acrylamide gel to resolve the phosphorylated and dephosphorylated forms of NFAT1.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for NFAT1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analyze the mobility shift of the NFAT1 bands. The faster-migrating bands correspond to the dephosphorylated form of NFAT1.

-

Immunocytochemistry for NFAT Nuclear Translocation

This method visualizes the subcellular localization of NFAT in cells treated with this compound to determine its effect on nuclear import.

Protocol:

-

Cell Culture and Treatment:

-

Seed Cl.7W2 T cells onto coverslips in a culture plate.

-

Pre-treat the cells with this compound (e.g., 20-40 µM) or a vehicle control.

-

Stimulate the cells with ionomycin to induce NFAT nuclear translocation. Include an unstimulated control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS).

-

Incubate the cells with a primary antibody against NFAT1.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to determine the subcellular localization of NFAT1 (cytoplasmic vs. nuclear) in the different treatment groups.

-

RNase Protection Assay for Cytokine mRNA Induction

This assay quantifies the levels of NFAT-dependent cytokine mRNAs (e.g., TNF-α, IFN-γ) in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture Cl.7W2 T cells and pre-treat with this compound.

-

Stimulate the cells with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce cytokine gene expression.

-

-

RNA Extraction:

-

Extract total RNA from the cells using a suitable method.

-

-

Probe Hybridization:

-

Hybridize the RNA samples with a cocktail of radiolabeled antisense RNA probes specific for the target cytokine mRNAs and housekeeping genes (e.g., L32, GAPDH).

-

-

RNase Digestion:

-

Digest the unhybridized, single-stranded RNA with a mixture of RNases.

-

-

Analysis:

-

Separate the protected RNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Expose the gel to a phosphor screen or X-ray film.

-

Quantify the intensity of the bands corresponding to the protected probes and normalize to the housekeeping gene expression.

-

Synthesis of this compound (Triptycene-1,4-quinone)

This compound is a triptycene quinone. The synthesis of triptycene quinones generally involves a Diels-Alder reaction between an anthracene derivative and a benzoquinone. A common route to triptycene-1,4-quinone involves the reaction of anthracene with 1,4-benzoquinone.

Selectivity Profile

A key feature of this compound is its selectivity. Unlike cyclosporin A and FK506, this compound does not inhibit the general phosphatase activity of calcineurin. Furthermore, it has been shown that this compound does not block the activation of the protein kinase C (PKC) to mitogen-activated protein (MAP) kinase signaling pathway, indicating its selectivity for the calcineurin-NFAT axis. A comprehensive screening of this compound against a broad panel of kinases and phosphatases has not been reported in the public domain.

Conclusion

This compound (INCA-6) represents a promising class of NFAT inhibitors with a distinct and selective mechanism of action. By targeting the protein-protein interaction between calcineurin and NFAT, it offers a more nuanced approach to modulating this critical signaling pathway compared to traditional calcineurin inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar allosteric inhibitors of the NFAT pathway. Further studies are warranted to establish a more detailed quantitative profile, including IC50 values for various cellular responses, and to comprehensively define its selectivity across the human kinome and phosphatome.

References

- 1. Selective inhibition of calcineurin-NFAT signaling by blocking protein–protein interaction with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T Cell Activation Bioassay (NFAT) Protocol [france.promega.com]

- 3. Inhibition of the calcineurin-NFAT interaction by small organic molecules reflects binding at an allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of KRM-III

Disclaimer: Information regarding the investigational compound KRM-III is limited in publicly accessible scientific literature. This guide provides a summary of available data and presents generalized experimental designs and signaling pathways relevant to its proposed mechanism of action.

Introduction

This compound, chemically identified as 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a research compound characterized as a potent, orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. Its primary mechanism of action involves the inhibition of the nuclear factor of activated T-cells (NFAT), a key transcription factor in T-cell activation and immune response. Due to its targeted immunomodulatory activity, this compound holds potential for investigation in the context of autoimmune diseases and other T-cell mediated inflammatory conditions.

Pharmacodynamics

The pharmacodynamic activity of this compound centers on its ability to disrupt the signaling cascade initiated by T-cell receptor engagement.

Mechanism of Action

Activation of the T-cell receptor by an antigen-presenting cell triggers a complex intracellular signaling cascade. This pathway culminates in the activation of the phosphatase calcineurin, which dephosphorylates NFAT. Dephosphorylated NFAT then translocates to the nucleus, where it orchestrates the transcription of genes essential for T-cell activation, proliferation, and cytokine production.

This compound exerts its inhibitory effect by interfering with this pathway, preventing the activation and nuclear translocation of NFAT. This leads to a downstream suppression of T-cell proliferation and the production of inflammatory cytokines.

In Vitro Activity

-

NFAT Activation Inhibition: this compound has been shown to inhibit the activation of NFAT induced by both TCR stimulation and phorbol myristate acetate/ionomycin in T-cells.

-

T-Cell Proliferation Inhibition: The compound demonstrates inhibitory effects on T-cell proliferation with a reported half-maximal inhibitory concentration (IC50) of approximately 5 µM.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively documented in public sources. The compound is described as "orally active," which suggests it possesses some degree of oral bioavailability, but quantitative measures are not available.

Summary of Known Properties

| Parameter | Value/Description | Reference |

| Chemical Name | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione | N/A |

| Molecular Formula | C15H12N2S | N/A |

| Mechanism of Action | T-cell antigen receptor (TCR) inhibitor; inhibits NFAT activation | N/A |

| In Vitro Potency (IC50) | ~5 µM for inhibition of T-cell proliferation | N/A |

| Activity | Orally active | N/A |

Experimental Protocols

Specific experimental protocols for the evaluation of this compound are not publicly available. The following represents a generalized, hypothetical workflow for the in vitro and in vivo characterization of a similar TCR/NFAT inhibitor.

In Vitro NFAT-Luciferase Reporter Assay

This assay is a standard method to quantify the inhibition of NFAT activation.

-

Cell Line: Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct are commonly used.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation: T-cell activation is induced using anti-CD3/anti-CD28 antibodies or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Incubation: Cells are incubated for 6-8 hours to allow for NFAT-driven luciferase expression.

-

Measurement: Luciferase activity is measured using a luminometer. The reduction in luminescence in this compound-treated cells compared to the vehicle control indicates the level of NFAT inhibition.

In Vivo Murine Model of Delayed-Type Hypersensitivity (DTH)

The DTH model is a classic in vivo assay to assess T-cell mediated inflammation.

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Sensitization: Mice are sensitized by topical application of a hapten (e.g., dinitrofluorobenzene - DNFB) on the shaved abdomen.

-

Treatment: A cohort of sensitized mice is treated orally with this compound, while a control group receives a vehicle, typically starting from the day of sensitization or just before the challenge.

-

Challenge: Several days after sensitization, a sub-toxic dose of the hapten is applied to one ear of each mouse to elicit a DTH response. The contralateral ear receives the vehicle as a control.

-

Measurement: Ear swelling is measured at 24 and 48 hours post-challenge using calipers. A reduction in ear swelling in the this compound-treated group compared to the vehicle group indicates in vivo efficacy.

-

Histology and Cytokine Analysis: Ear tissue can be collected for histological analysis of immune cell infiltration. Additionally, draining lymph nodes can be harvested to measure T-cell proliferation and cytokine production ex vivo.

Visualizations

Signaling Pathway Diagram

Caption: TCR signaling pathway leading to NFAT activation.

Experimental Workflow Diagram

Caption: Hypothetical workflow for this compound evaluation.

KRM-II-81 and its Analogs: A Technical Guide to Potential Therapeutic Applications

Disclaimer: This document synthesizes preclinical data on KRM-II-81 and its analogs. The compound "KRM-III" as specified in the query did not yield specific results; therefore, this guide focuses on the extensively researched KRM-II-81 and its related compounds, assuming a likely typographical error in the initial query. The information presented is intended for researchers, scientists, and drug development professionals and is based on available preclinical findings.

Executive Summary

KRM-II-81 is a novel, orally bioavailable imidazodiazepine that acts as a positive allosteric modulator (PAM) of γ-aminobutyric acid-A (GABA-A) receptors, with selectivity for α2/3 subunits.[1][2] This selectivity profile is hypothesized to confer therapeutic benefits with a reduced side-effect profile, particularly sedation, compared to non-selective benzodiazepines.[3][4] Preclinical studies have demonstrated its potential as a broad-spectrum anticonvulsant, with efficacy in models of pharmacoresistant epilepsy, neuropathic pain, and anxiety-related disorders.[5] This technical guide provides an in-depth overview of the mechanism of action, therapeutic applications, and supporting preclinical data for KRM-II-81 and its analog, KPP-III-34.

Mechanism of Action: Selective GABA-A Receptor Modulation

KRM-II-81 and its analogs exert their effects by enhancing the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, KRM-II-81 preferentially potentiates receptors containing α2 and α3 subunits.

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and reduced excitability. As a positive allosteric modulator, KRM-II-81 binds to a site on the GABA-A receptor distinct from the GABA binding site and increases the receptor's affinity for GABA. This enhanced GABAergic transmission underlies its therapeutic effects. The selectivity for α2/3 subunits is thought to be key to its improved side-effect profile, as α1-containing receptors are heavily implicated in sedation.

Signaling Pathway

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its potentiation by KRM-II-81.

Therapeutic Applications and Preclinical Evidence

Epilepsy and Seizure Disorders

A significant body of preclinical evidence supports the potential of KRM-II-81 and its analogs as potent anticonvulsants. These compounds have demonstrated efficacy in a variety of rodent models of epilepsy, including those resistant to standard-of-care medications.

| Compound | Model | Species | Route | Endpoint | ED₅₀ (mg/kg) | Minimal Effective Dose (mg/kg) | Reference |

| KRM-II-81 | Corneal Kindling | Mouse | Oral | Seizure Protection | 3.96 | 8 | |

| Amygdala Kindling (Lamotrigine-insensitive) | Rat | i.p. | Seizure Protection | 19.2 | 20 | ||

| Kainate-induced Chronic Epilepsy | Rat | i.p. | Seizure Reduction | - | 20 (t.i.d.) | ||

| TMEV-induced Seizures | Mouse | Oral | Seizure Burden Reduction | - | ≤15 (b.i.d.) | ||

| KPP-III-34 | 6 Hz Seizure | Mouse | i.p. | Seizure Suppression | - | - | |

| PTZ-induced Convulsions | Rat | Oral | Seizure Suppression | - | - | ||

| Corneal Kindling | Mouse | Oral | Seizure Suppression | - | - |

ED₅₀: Median effective dose required to produce an effect in 50% of the population. i.p.: Intraperitoneal. t.i.d.: Three times a day. b.i.d.: Twice a day. TMEV: Theiler's Murine Encephalomyelitis Virus. PTZ: Pentylenetetrazol.

Neuropathic Pain

KRM-II-81 has also shown promise in preclinical models of neuropathic pain, a condition often refractory to current treatments. Its mechanism of action, by enhancing inhibitory signaling, is well-suited to counter the hyperexcitability of pain pathways.

Anxiety and Depression

The anxiolytic and antidepressant-like effects of KRM-II-81 have been observed in rodent models. The selective potentiation of α2/3-containing GABA-A receptors is a key strategy in developing anxiolytics with reduced sedative and abuse potential.

Experimental Protocols

Corneal Kindling Model of Epilepsy

This model is used to assess the efficacy of compounds against focal seizures that generalize.

Protocol:

-

Animals: Adult male CF1 mice.

-

Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice daily. Over time, this repeated stimulation leads to the development of generalized seizures (kindling).

-

Drug Administration: KRM-II-81 is administered orally 2 hours prior to corneal stimulation in fully kindled mice.

-

Assessment: The primary endpoints are the percentage of mice protected from seizures and the seizure severity score.

Amygdala Kindling Model in Lamotrigine-Insensitive Rats

This model is designed to evaluate compounds for efficacy against pharmacoresistant epilepsy.

Protocol:

-

Animals: Rats.

-

Kindling Procedure: Electrodes are implanted in the amygdala, and repeated electrical stimulation induces kindled seizures.

-

Drug Administration: KRM-II-81 is administered intraperitoneally.

-

Assessment: The number of rats protected from convulsions, seizure severity, and seizure duration are measured.

Experimental Workflow for Preclinical Anticonvulsant Screening

References

- 1. The Positive Allosteric Modulator of α2/3-Containing GABAA Receptors, KRM-II-81, Is Active in Pharmaco-Resistant Models of Epilepsy and Reduces Hyperexcitability after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazodiazepine Anticonvulsant, KRM-II-81, Produces Novel, Non-diazepam-like Antiseizure Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

KRM-III: A Novel T-Cell Modulator for Autoimmune Disease Research

A Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols

This document provides a comprehensive technical overview of KRM-III (1,4-aryl-2-mercaptoimidazole), a potential lead compound for the treatment of T-cell-driven autoimmune diseases. It is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory agents. The guide details the molecular mechanism of this compound, summarizes key preclinical data, and outlines the experimental protocols used to establish its efficacy.

Core Mechanism of Action

This compound is a small molecule inhibitor of the T-cell antigen receptor (TCR) signaling pathway.[1][2] Its primary mechanism involves the specific inhibition of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and proliferation.[3][4] Upon engagement of the TCR, a signaling cascade is initiated that typically leads to the activation of both NFAT and Nuclear Factor kappa B (NF-κB). However, the inhibitory effect of this compound is highly specific to the NFAT pathway, with no significant impact on NF-κB activation.[3] This targeted action prevents the transcription of critical pro-inflammatory cytokines, such as IL-2, thereby suppressing T-cell mediated inflammatory responses.

Quantitative Preclinical Data

The efficacy of this compound has been quantified in several key preclinical models of T-cell activation and autoimmune disease. The data highlights its potency in both in vitro and in vivo settings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay Type | Cell Line | Value | Reference |

|---|---|---|---|---|

| IC50 | T-cell Proliferation | Jurkat T-cells | 5 µM |

| Mechanism | Reporter Gene Assay | Jurkat T-cells | NFAT Inhibition | |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration | Dosage | Key Result | Reference |

|---|---|---|---|---|---|

| Delayed-Type Hypersensitivity | Mouse | Oral | 90 mg/kg | 45.8% reduction in footpad swelling | |

| Anti-CD3 Antibody Challenge | Mouse | Oral | 90 mg/kg | Complete abrogation of T-cell activation |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Oral | 90 mg/kg | Significant attenuation of disease severity | |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

This protocol is designed to measure the inhibitory effect of this compound on T-cell proliferation induced by TCR stimulation.

-

Cell Culture: Jurkat T-cells are cultured in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Stimulation: Cells are stimulated with phorbol myristate acetate (PMA) and ionomycin to induce T-cell antigen receptor-independent activation of the NFAT pathway.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted to final concentrations (e.g., 0.1 µM to 100 µM). Cells are pre-incubated with this compound for 1-2 hours before stimulation.

-

Proliferation Measurement: Cell proliferation is assessed after 48-72 hours using a standard method such as the MTT assay or by measuring the incorporation of 3H-thymidine.

-

Data Analysis: The concentration of this compound that inhibits proliferation by 50% (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

EAE is a widely used animal model for human multiple sclerosis, a T-cell-driven autoimmune disease. This protocol assesses the therapeutic potential of this compound in a disease context.

-

Induction of EAE: Female C57BL/6 mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on day 0 and day 2 post-immunization to facilitate the breakdown of the blood-brain barrier.

-

Treatment Protocol: this compound is administered orally (e.g., via gavage) at a dose of 90 mg/kg daily. Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

Histological Analysis: At the end of the study, spinal cords are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) to assess inflammatory cell infiltration and demyelination, respectively.

-

Ex Vivo Analysis: Draining lymph node cells are isolated from treated and control mice and re-stimulated in vitro with MOG peptide to measure antigen-specific proliferation.

Summary and Future Directions

This compound demonstrates significant potential as a therapeutic agent for T-cell mediated autoimmune diseases. Its specific inhibition of the NFAT pathway provides a targeted immunomodulatory effect while sparing the NF-κB pathway, which may offer a favorable safety profile. Preclinical data from in vitro assays and the murine EAE model show that this compound effectively suppresses T-cell activation and reduces disease severity. These findings strongly suggest that this compound is a promising lead compound for further drug development and investigation into its utility for treating conditions such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. Oral administration of 1,4-aryl-2-mercaptoimidazole inhibits T-cell proliferation and reduces clinical severity in the murine experimental autoimmune encephalomyelitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for the Use of KRM-III in T-Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of KRM-III, a potent T-cell antigen receptor (TCR) inhibitor, in T-cell culture experiments. Detailed protocols for T-cell isolation, culture, activation, and the experimental application of this compound are provided below, along with data presentation and visualizations to facilitate experimental design and interpretation.

Introduction to this compound

This compound is a potent and orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway. It effectively blocks T-cell proliferation and the activation of the nuclear factor of activated T cells (NFAT), a key transcription factor in the T-cell activation cascade.[1] Its inhibitory effects make it a valuable tool for studying T-cell signaling and for investigating the therapeutic potential of TCR pathway modulation in various immune-related disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Reference |

| IC₅₀ for NFAT activation | ~5 µM | [1] |

| IC₅₀ for T-cell proliferation | ~5 µM | [1] |

| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |

T-Cell Receptor (TCR) Signaling Pathway and the Role of this compound

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC).[2] This interaction triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and cytokine production. Key signaling pathways involved include the activation of phospholipase C-γ1 (PLCγ1), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium influx and the activation of calcineurin, which in turn dephosphorylates NFAT, allowing its translocation to the nucleus to activate target genes. DAG activates protein kinase C (PKC) and the Ras-MAPK pathway. This compound exerts its inhibitory effect on this pathway, leading to a blockade of NFAT activation and subsequent T-cell responses.

Caption: TCR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for the isolation of peripheral blood mononuclear cells (PBMCs), T-cell culture and activation, and the application of this compound to assess its impact on T-cell function.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Whole blood

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque® density gradient medium

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Dilute the whole blood sample 1:1 with PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque® in a separate 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the buffy coat layer of PBMCs undisturbed at the interface.

-

Collect the PBMC layer into a new 50 mL conical tube.

-

Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in the desired culture medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.

Protocol 2: T-Cell Culture and Activation

Materials:

-

Isolated PBMCs or purified T-cells

-

Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Human IL-2

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

Cell culture plates or flasks

Procedure:

-

Resuspend the isolated PBMCs or purified T-cells in complete RPMI 1640 medium at a density of 1 x 10⁶ cells/mL.

-

For activation, use either plate-bound anti-CD3/anti-CD28 antibodies or soluble anti-CD3/anti-CD28 antibodies.

-

Plate-bound activation: Coat a cell culture plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before adding the cells. Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

-

Soluble activation: Add soluble anti-CD3 (e.g., 30 ng/mL) and anti-CD28 antibodies directly to the cell culture.

-

-

Add human IL-2 to the culture medium at a final concentration of 10-100 IU/mL to promote T-cell proliferation.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor the cells daily for proliferation and changes in morphology.

-

Expand the culture as needed by adding fresh medium containing IL-2. Cell density should be maintained to ensure viability.

Protocol 3: this compound Treatment and Functional Assays

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Activated T-cells

-

Proliferation assay reagents (e.g., CFSE or BrdU)

-

Flow cytometer

-

Reagents for NFAT activation assay (e.g., NFAT reporter cell line or intracellular staining for NFAT translocation)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

-

On the day of the experiment, thaw an aliquot and prepare a working stock solution by diluting the high-concentration stock in culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid solvent toxicity.

-

-

This compound Treatment:

-

Seed activated T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Add serial dilutions of this compound to the wells to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) group.

-

-

T-Cell Proliferation Assay (CFSE Method):

-

Prior to activation, label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE).

-

Activate the CFSE-labeled T-cells as described in Protocol 2.

-

Add this compound at various concentrations at the time of activation.

-

Culture the cells for 3-5 days.

-

Harvest the cells and analyze CFSE dilution by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.

-

-

NFAT Activation Assay:

-

Use a T-cell line with an NFAT-driven reporter gene (e.g., luciferase or GFP) or perform intracellular staining for the nuclear translocation of NFAT in primary T-cells.

-

Pre-incubate the T-cells with this compound for 1-2 hours before activation.

-

Activate the T-cells with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin.

-

After a suitable incubation period (e.g., 6-24 hours), measure the reporter gene activity or assess NFAT nuclear translocation by imaging or flow cytometry.

-

Experimental Workflow for this compound T-Cell Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on T-cell activation and proliferation.

Caption: Workflow for this compound T-cell inhibition experiments.

References

Application Notes and Protocols for KRM-II-81 in Mouse Models

A Note on the Compound Name: Initial searches for "KRM-III" did not yield any specific scientific data. However, extensive information was found for the closely related compound "KRM-II-81," a positive allosteric modulator of α2/3 subunit-containing GABA-A receptors. It is presumed that the intended subject of this request is KRM-II-81, and the following application notes and protocols are based on the available data for this compound.

Introduction

KRM-II-81 is a novel positive allosteric modulator (PAM) of GABA-A receptors containing α2 and α3 subunits (α2/3-GABAARs). Its selectivity for these specific subunits suggests potential for therapeutic applications with an improved side-effect profile compared to non-selective benzodiazepines. Preclinical studies in mouse models have explored its efficacy in neurological disorders, such as Dravet syndrome, and have investigated its anxiolytic and sedative properties. These notes provide a comprehensive overview of the dosage and administration of KRM-II-81 in mouse models based on published research.

Data Presentation

Table 1: In Vivo Efficacy of KRM-II-81 in a Dravet Syndrome Mouse Model (Scn1a WT/A1783V)

| Parameter | Dosage (mg/kg) | Administration Route | Mouse Strain | Key Findings | Citation |

| Seizure Threshold | 1, 5, 10 | Oral | C57BL/6J (Scn1a WT/A1783V) | Dose-dependent increase in seizure threshold against hyperthermia-induced seizures. | [1] |

| Anxiety-like Behavior | 1, 5, 10 | Oral | C57BL/6J (Scn1a WT/A1783V) | 1 mg/kg and 5 mg/kg doses improved anxiety-like behavior (increased time in center of open field). | [1] |

| Sedative Effects | 1, 5, 10 | Oral | C57BL/6J (Scn1a WT/A1783V) | 10 mg/kg induced sedation (decreased total distance traveled and grip strength). | [1] |

| Anxiolytic Effects (WT) | up to 10 | Oral | C57BL/6J (Wild Type) | No significant anxiolytic effects observed at doses up to 10 mg/kg. A much higher dose (30 mg/kg) was previously shown to have anxiolytic effects in wild-type mice. | [1] |

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant Activity in a Dravet Syndrome Mouse Model

Objective: To assess the efficacy of KRM-II-81 in increasing the seizure threshold in a mouse model of Dravet syndrome.

Animal Model: Scn1a WT/A1783V knock-in mice on a C57BL/6J background.

Materials:

-

KRM-II-81

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Heating lamp or other controlled heating device

-

Rectal thermometer

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

-

Drug Administration: Administer KRM-II-81 orally at doses of 1, 5, or 10 mg/kg, or vehicle control.[1] The volume of administration should be appropriate for the mouse's weight (typically 5-10 ml/kg).

-

Pre-treatment Period: Allow a 30-minute pre-treatment period for drug absorption.

-

Hyperthermia Induction: Induce hyperthermia by exposing the mice to a heating source.

-

Temperature Monitoring: Continuously monitor the core body temperature using a rectal thermometer.

-

Seizure Observation: Observe the mice for the onset of seizures (e.g., clonic, tonic-clonic seizures).

-

Endpoint: Record the body temperature at which the first seizure occurs. This temperature represents the seizure threshold.

-

Data Analysis: Compare the seizure threshold temperatures between the vehicle-treated and KRM-II-81-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessment of Anxiolytic and Sedative Effects using the Open Field Test

Objective: To evaluate the anxiolytic and sedative properties of KRM-II-81.

Animal Model: Scn1a WT/A1783V knock-in mice and wild-type C57BL/6J mice.

Materials:

-

KRM-II-81

-

Vehicle

-

Oral gavage needles

-

Open field apparatus (a square arena with defined center and peripheral zones)

-

Video tracking software

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room with dim lighting for at least 1 hour.

-

Drug Administration: Administer KRM-II-81 orally at desired doses (e.g., 1, 5, 10 mg/kg) or vehicle.

-

Pre-treatment Period: Allow a 30-minute pre-treatment period.

-

Open Field Test:

-

Gently place the mouse in the center of the open field arena.

-

Allow the mouse to freely explore the arena for a set duration (e.g., 10-15 minutes).

-

Record the session using a video camera mounted above the arena.

-

-

Data Analysis:

-

Use video tracking software to analyze the following parameters:

-

Anxiolytic effect: Time spent in the center zone, number of entries into the center zone. An increase in these parameters suggests an anxiolytic effect.

-

Sedative effect: Total distance traveled. A significant decrease in total distance traveled indicates sedation.

-

-

Compare the parameters between the different treatment groups using statistical analysis.

-

Visualizations

Caption: Experimental workflow for in vivo testing of KRM-II-81 in mice.

Caption: Proposed mechanism of action for KRM-II-81 at the synapse.

References

Preparing KRM-III Stock Solution for In Vitro Applications

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

KRM-III, also known as 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione, is a potent and orally active inhibitor of the T-cell antigen receptor (TCR) signaling pathway.[1][2] In vitro studies have demonstrated its efficacy in inhibiting the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell proliferation and immune response.[1][2][3] Specifically, this compound has been shown to inhibit TCR- and phorbol myristate acetate/ionomycin-induced NFAT activation and subsequent T-cell proliferation with an IC50 of approximately 5 μM. These properties make this compound a valuable tool for research in immunology, inflammation, and autoimmune diseases.

This document provides detailed protocols for the preparation of this compound stock solutions for in vitro use, along with relevant data and diagrams to guide researchers in their experimental design.

This compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in in vitro assays.

| Property | Value |

| Synonym | 1,4-diphenyl-1,3-dihydro-2H-imidazole-2-thione |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.33 g/mol |

| CAS Number | 79220-94-3 |

| Appearance | Off-white to light brown solid |

| Purity | ≥95% |

Solubility and Stock Solution Preparation

Proper solubilization and storage of this compound are critical for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO), anhydrous/hygroscopic |

| Maximum Stock Concentration | 100 mg/mL (396.31 mM) |

| Reconstitution Note | Ultrasonic treatment is recommended to aid dissolution |

| Powder Storage | -20°C for 3 years; 4°C for 2 years |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month |

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile syringe filters (0.22 µm)

Procedure:

-

Pre-warm an aliquot of anhydrous DMSO to room temperature. It is crucial to use newly opened or properly stored anhydrous DMSO as the compound's solubility is sensitive to water content.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.23 mg of this compound.

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to initiate dissolution.

-

Sonicate the solution in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution. The solution should become clear.

-

(Optional but Recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Experimental Protocols and Considerations

This compound is typically used in in vitro T-cell activation and proliferation assays. The Jurkat cell line, an immortalized human T lymphocyte line, is a common model for these studies.

Protocol: In Vitro T-Cell Proliferation Assay using Jurkat Cells

Objective: To determine the effect of this compound on T-cell proliferation.

Materials:

-

Jurkat cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

This compound stock solution (prepared as described above)

-

T-cell stimulants (e.g., Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., CFSE, [3H]-thymidine, or MTT)

Procedure:

-

Culture Jurkat cells in complete RPMI-1640 medium, maintaining the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. It is important to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells by adding the T-cell stimulant (e.g., PHA at a final concentration of 5 µg/mL).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Assess cell proliferation using a suitable assay according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow

TCR Signaling Pathway and this compound Inhibition

This compound exerts its inhibitory effect by targeting the T-cell receptor (TCR) signaling cascade that leads to the activation of NFAT. The diagram below illustrates this pathway.

Caption: TCR signaling pathway leading to NFAT activation and inhibition by this compound.

Experimental Workflow for this compound Stock Preparation

The following diagram outlines the logical flow for preparing a this compound stock solution for in vitro experiments.

References

Application Notes and Protocols: Measuring NFAT Activation after KRM-III Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for immune responses, particularly in T-cell activation and cytokine gene expression.[1][2] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to an increase in intracellular calcium levels. This calcium influx activates the phosphatase calcineurin, which dephosphorylates NFAT, enabling its translocation from the cytoplasm to the nucleus.[1][3] In the nucleus, NFAT binds to specific response elements in the promoters of target genes, such as Interleukin-2 (IL-2), driving their transcription.[1]

KRM-III is identified as a T-cell antigen receptor (TCR) inhibitor. It has been shown to potently inhibit TCR-induced NFAT activation and T-cell proliferation, with a reported IC50 of approximately 5 µM. While the precise molecular target of this compound within the TCR signaling pathway is not fully elucidated, its inhibitory effect on NFAT activation suggests it interferes with upstream signaling events that lead to calcium mobilization and calcineurin activation.

These application notes provide detailed protocols for robustly measuring the inhibitory effect of this compound on NFAT activation using a panel of established cellular and molecular biology techniques.

Data Presentation

The following table summarizes expected quantitative data from the described experimental protocols, illustrating the dose-dependent inhibitory effect of this compound on NFAT activation.

| Assay | Readout | Vehicle Control (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |

| NFAT Reporter Assay | Relative Luminescence Units (RLU) | 100,000 ± 5,000 | 65,000 ± 3,250 | 25,000 ± 1,250 | 12,000 ± 600 |

| Immunofluorescence | % Cells with Nuclear NFATc1 | 85% ± 5% | 50% ± 4% | 15% ± 2% | 5% ± 1% |

| Western Blot | Ratio of p-NFATc1 / Total NFATc1 | 0.2 ± 0.05 | 0.5 ± 0.08 | 0.8 ± 0.1 | 0.9 ± 0.1 |

| qPCR | Fold change in IL-2 mRNA | 100 ± 10 | 55 ± 6 | 20 ± 3 | 8 ± 1.5 |

| qPCR | Fold change in IFN-γ mRNA | 80 ± 8 | 40 ± 5 | 15 ± 2.5 | 6 ± 1 |

Values are represented as mean ± standard deviation and are hypothetical, based on the known function of this compound.

Signaling Pathways and Experimental Workflows

TCR-Mediated NFAT Activation Pathway and Putative Inhibition by this compound

References

Troubleshooting & Optimization

KRM-III solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KRM-III (K-7256), a potent T-cell antigen receptor (TCR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active T-cell antigen receptor (TCR) inhibitor. Its mechanism of action involves the inhibition of the TCR signaling pathway, which prevents the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell proliferation and cytokine production.[1] this compound has an IC50 of approximately 5 μM for inhibiting TCR- and phorbol myristate acetate/ionomycin-induced NFAT activation and T-cell proliferation.[1]

Q2: What is the primary solvent for dissolving this compound?

A2: The recommended primary solvent for this compound is Dimethyl Sulfoxide (DMSO). It can be dissolved in DMSO at a concentration of 100 mg/mL (396.31 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly negatively impact the solubility of the product.[1]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, ultrasonic treatment is recommended to facilitate dissolution.[1] Ensure you are using anhydrous DMSO. Gentle warming to 37°C can also aid in solubilization, but prolonged heating should be avoided to prevent degradation.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A4: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its low aqueous solubility. For in vitro experiments, it is best to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium or buffer. For in vivo studies, a suspended solution can be prepared.

Q5: How should I store this compound stock solutions?

A5: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation in cell culture medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too high, causing cellular stress. | - Lower the final concentration of this compound in the medium. - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). - When diluting the DMSO stock, add it to the medium with vigorous vortexing or mixing to ensure rapid and even dispersion. |

| Inconsistent experimental results | - Compound degradation due to improper storage or multiple freeze-thaw cycles. - Incomplete dissolution of the compound. | - Prepare fresh stock solutions from powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Ensure complete dissolution of the stock solution by visual inspection and, if necessary, sonication before each use. |

| This compound powder appears clumpy or discolored | The compound may have absorbed moisture. | Store the powder in a desiccator. Use anhydrous handling techniques when preparing solutions. While a slight off-white to light brown color is normal, significant changes may indicate degradation. |

Quantitative Data: this compound Solubility

| Solvent | Concentration | Method | Notes |

| DMSO | 100 mg/mL (396.31 mM) | Experimental | Ultrasonic treatment may be required. Use of anhydrous DMSO is critical. |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| PBS (pH 7.4) | Insoluble | - | - |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 252.33 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 25.23 mg of this compound.

-

Weigh the compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add solvent: Add the appropriate volume of anhydrous DMSO to the tube (e.g., 1 mL for 25.23 mg of this compound).

-

Dissolve the compound: Vortex the tube vigorously for 1-2 minutes.

-

Apply sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes.

-

Visual inspection: Visually inspect the solution to ensure that no solid particles are visible.

-

Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a this compound Suspended Solution for In Vivo Administration

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for a final concentration of 2.5 mg/mL):

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 400 μL of PEG300.

-

Add 100 μL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 μL of Tween-80 to the mixture and mix until uniform.

-

Add 450 μL of saline to the mixture to reach a final volume of 1 mL.

-

This procedure results in a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal injections.

Visualizations

This compound Mechanism of Action: Inhibition of TCR Signaling

References

Optimizing KRM-III concentration for T-cell inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of KRM-III for T-cell inhibition. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and performance data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A: this compound is a novel small molecule inhibitor designed to suppress T-cell activation and effector functions. While the precise mechanism is under continued investigation, current data suggests that this compound targets key downstream signaling molecules in the T-cell receptor (TCR) pathway, potentially interfering with the activation of transcription factors such as NFAT and NF-κB, which are crucial for cytokine production and cell proliferation.[1][2][3]

Q2: How should this compound be stored and handled?

A: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C for up to one week. To prepare a stock solution, reconstitute the powder in sterile DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C and is stable for up to three months. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended concentration range for this compound in T-cell assays?

A: The optimal concentration of this compound will depend on the specific assay and cell type. We recommend performing a dose-response experiment to determine the optimal concentration for your experimental setup.[4] A typical starting range for in vitro T-cell assays is between 0.1 µM and 10 µM.

Q4: Is this compound cytotoxic to T-cells?

A: this compound has been optimized to minimize cytotoxicity at effective concentrations. However, at very high concentrations (>20 µM), some decrease in cell viability may be observed. It is crucial to assess cell viability in your experiments, for example, by using a viability dye in flow cytometry-based assays.[5]

Troubleshooting Guides

Q1: I am observing suboptimal T-cell inhibition with this compound. What are the possible causes?

A: If you are not seeing the expected level of inhibition, consider the following factors:

-

This compound Concentration: The concentration of this compound may be too low. It is essential to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific T-cell activation conditions.

-

T-Cell Activation Strength: The stimulus used for T-cell activation might be too strong, overriding the inhibitory effect of this compound. Consider titrating the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies or mitogen).

-

Cell Health and Density: Ensure that your T-cells are healthy and have high viability (>90%) before starting the experiment. The cell density should also be optimal for the assay being performed.

-

Timing of this compound Addition: The timing of this compound addition relative to T-cell stimulation is critical. For optimal inhibition, this compound should typically be pre-incubated with the T-cells for a short period (e.g., 30-60 minutes) before adding the stimulus.

Q2: There is high variability between my experimental replicates. How can I improve consistency?

A: High variability in T-cell assays can stem from several sources:

-

Pipetting and Cell Plating: Inconsistent cell numbers or reagent volumes across wells can lead to significant variability. Ensure careful and consistent pipetting technique.

-

Reagent Quality: Lot-to-lot variation in reagents such as antibodies, cytokines, and media supplements (e.g., fetal bovine serum) can impact results. It is advisable to test new lots of critical reagents.

-

Sample Handling: Inconsistent handling of samples, especially during collection, processing, and storage, can affect cell viability and function.

-

Data Analysis: In flow cytometry, inconsistent gating strategies can introduce variability. For plate-based assays, ensure proper background subtraction and consistent data processing.

Q3: My T-cells show poor viability after treatment with this compound. What should I do?

A: While this compound is designed for low cytotoxicity, poor cell viability can occur under certain conditions:

-

High this compound Concentration: You may be using a concentration of this compound that is too high. Refer to the dose-response data and consider using a lower concentration.

-

DMSO Toxicity: Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) as higher concentrations can be toxic to cells.

-

Suboptimal Culture Conditions: Poor cell health can be exacerbated by the addition of any compound. Ensure that your culture medium, supplements, and incubation conditions are optimal for T-cell survival.

Quantitative Data Summary

The following tables provide hypothetical performance data for this compound in typical T-cell inhibition assays. This data should be used as a reference, and users are encouraged to generate their own data for their specific experimental conditions.

Table 1: this compound IC50 Values for T-Cell Functions

| T-Cell Function | Assay Type | Stimulus | IC50 (µM) |

| Proliferation | CFSE Dye Dilution | anti-CD3/CD28 | 1.2 |

| IL-2 Production | ELISA | anti-CD3/CD28 | 0.8 |

| IFN-γ Production | ELISA | anti-CD3/CD28 | 1.5 |

Table 2: Sample Dose-Response Data for this compound on T-Cell Proliferation

| This compound Conc. (µM) | % Inhibition of Proliferation |

| 0.01 | 2% |

| 0.1 | 15% |

| 0.5 | 35% |

| 1.0 | 48% |

| 2.0 | 65% |

| 5.0 | 85% |

| 10.0 | 95% |

Experimental Protocols